molecular formula C17H24N4O B15120732 N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine

Cat. No.: B15120732
M. Wt: 300.4 g/mol
InChI Key: UTNXLZQCBZCLGV-UHFFFAOYSA-N
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Description

N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a combination of oxazole, piperidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and oxazole rings.

    Reduction: Reduction reactions can target the nitrogen atoms in the oxazole and pyridine rings.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which facilitate binding to active sites on proteins . This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}-N-methylpyridin-2-amine is unique due to its combination of oxazole, piperidine, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds .

Properties

Molecular Formula

C17H24N4O

Molecular Weight

300.4 g/mol

IUPAC Name

N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]-N-methylpyridin-2-amine

InChI

InChI=1S/C17H24N4O/c1-13-16(14(2)22-19-13)12-21-10-7-15(8-11-21)20(3)17-6-4-5-9-18-17/h4-6,9,15H,7-8,10-12H2,1-3H3

InChI Key

UTNXLZQCBZCLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(CC2)N(C)C3=CC=CC=N3

Origin of Product

United States

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